molecular formula C8H13IO2 B2396165 6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane CAS No. 2169583-65-5

6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane

Cat. No.: B2396165
CAS No.: 2169583-65-5
M. Wt: 268.094
InChI Key: OWWHNZBFHMSESO-UHFFFAOYSA-N
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Description

6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane is a chemical compound with the molecular formula C9H15IO2. It is characterized by a spirocyclic structure containing an iodomethyl group and two oxygen atoms forming a dioxaspiro ring system. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane typically involves the reaction of a suitable precursor with iodine and a base. One common method is the iodination of a spirocyclic alcohol using iodine and a base such as potassium carbonate in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding spirocyclic ketones or aldehydes.

    Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding spirocyclic alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) in dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products

    Substitution: Formation of spirocyclic amines, thioethers, or ethers.

    Oxidation: Formation of spirocyclic ketones or aldehydes.

    Reduction: Formation of spirocyclic alcohols.

Scientific Research Applications

6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex spirocyclic compounds.

    Biology: Potential use in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane depends on its specific application. In chemical reactions, the iodomethyl group acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent bonding or non-covalent interactions, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(Iodomethyl)-5-oxaspiro[3.5]nonane: Similar spirocyclic structure but with one oxygen atom.

    6-(Bromomethyl)-5,8-dioxaspiro[3.5]nonane: Bromine instead of iodine, affecting reactivity and stability.

    6-(Chloromethyl)-5,8-dioxaspiro[3.5]nonane: Chlorine instead of iodine, leading to different chemical properties.

Uniqueness

6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane is unique due to the presence of the iodomethyl group, which is a good leaving group, making it highly reactive in substitution reactions. The dioxaspiro ring system also imparts rigidity and stability to the molecule, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

6-(iodomethyl)-5,8-dioxaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IO2/c9-4-7-5-10-6-8(11-7)2-1-3-8/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWHNZBFHMSESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)COCC(O2)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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